Comparative D2 Dopamine Receptor Affinity: Ergoline vs. Non-Ergot Agonists
The ergoline dopamine agonists cabergoline and lisuride display the highest affinities for the D2 receptor, with Ki values of 0.61 and 0.95 nM, respectively, in human striatal tissue. In stark contrast, the second-generation non-ergot agonists pramipexole and ropinirole demonstrate extremely weak inhibition, with Ki values of 79.5 and 98.7 µM, respectively, representing a >100,000-fold difference in potency [1]. This data was generated using [3H]spiperone as the radioligand in human brain tissue assays.
| Evidence Dimension | D2 Dopamine Receptor Binding Affinity (Ki) |
|---|---|
| Target Compound Data | Cabergoline: 0.61 nM; Lisuride: 0.95 nM |
| Comparator Or Baseline | Pramipexole: 79.5 µM; Ropinirole: 98.7 µM |
| Quantified Difference | >100,000-fold higher affinity for the ergoline derivatives |
| Conditions | [3H]spiperone binding assay in human striatal tissue |
Why This Matters
This massive difference in receptor affinity directly impacts dose selection and therapeutic efficacy, making ergoline derivatives the preferred choice for studies requiring potent D2 receptor activation.
- [1] Gerlach, M., et al. (2003). Dopamine receptor agonists in current clinical use: comparative dopamine receptor binding profiles defined in the human striatum. Journal of Neural Transmission, 110(10), 1119-1127. View Source
